molecular formula C6H14N6O4S B14637898 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid CAS No. 56797-27-4

2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid

Cat. No.: B14637898
CAS No.: 56797-27-4
M. Wt: 266.28 g/mol
InChI Key: AIMGFYHWBADYMQ-UHFFFAOYSA-N
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Description

2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature. The product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with additional hydrogen atoms.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or nucleic acids, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine.

    2,4-Dimethylpyrimidine: Another pyrimidine derivative with similar structural features.

Uniqueness

2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

56797-27-4

Molecular Formula

C6H14N6O4S

Molecular Weight

266.28 g/mol

IUPAC Name

2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid

InChI

InChI=1S/C6H12N6.H2O4S/c1-12(2)6-10-4(8)3(7)5(9)11-6;1-5(2,3)4/h7H2,1-2H3,(H4,8,9,10,11);(H2,1,2,3,4)

InChI Key

AIMGFYHWBADYMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O

Origin of Product

United States

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